Ehretioside B

描述

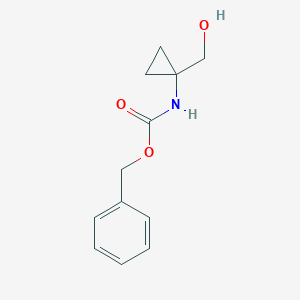

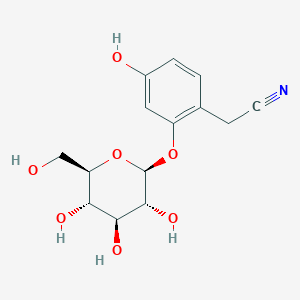

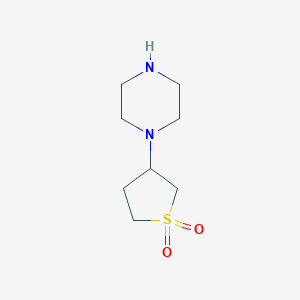

Ehretioside B is a natural product found in Ehretia philippinensis . It has a molecular formula of C14H17NO7 .

Molecular Structure Analysis

Ehretioside B has a molecular weight of 311.29 g/mol . Its IUPAC name is 2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile . The InChI and SMILES strings provide more details about its structure .Physical And Chemical Properties Analysis

Ehretioside B is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has several computed properties such as XLogP3 -1, Hydrogen Bond Donor Count 5, Hydrogen Bond Acceptor Count 8, and Rotatable Bond Count 4 .科学研究应用

视网膜缺血研究

在眼科领域,研究探讨了腺苷能药物在减轻因缺血再灌注而导致的视网膜损伤中的作用。虽然没有直接提到Ehretioside B,但对腺苷能药物的研究,如腺苷脱氨酶抑制剂EHNA,为了解自然化合物如何影响视网膜健康提供了一个框架。这项研究可能指导未来对Ehretioside B在视网膜缺血治疗中潜在应用的调查(Larsen & Osborne, 1996)。

糖尿病研究

虽然不是针对Ehretioside B,但在糖尿病研究中应用机器学习和数据挖掘方法的研究揭示了自然化合物在管理这种疾病中的潜力。由于Ehretioside B是一种天然化合物,了解其药理特性可能有助于糖尿病研究,特别是在药物发现和治疗应用方面(Kavakiotis et al., 2017)。

药用植物分析

关于Ehretioside B来源相关物种Ehretia laevis中氨基酸和碳水化合物的研究表明这些天然化合物的潜在药理重要性。在类似背景下调查Ehretioside B可能揭示其可能的药用应用,特别是考虑到其独特的化学结构和性质(Torane et al., 2009)。

研究中的电子健康记录

虽然与Ehretioside B没有直接关联,但在研究中使用电子健康记录(EHRs)展示了药物发现和患者治疗评估的现代方法。通过整合EHR数据,了解Ehretioside B在不同人群中的效果可能得到极大增强,为其疗效和潜在治疗应用提供见解(Casey et al., 2016)。

视网膜功能恢复中的天然产物

一项关于自然产物在缺血后促进视网膜功能恢复的研究表明了Ehretioside B可能应用的一个有前景的领域,其中包括某些黄酮类化合物和葡萄糖苷。鉴于其天然来源和化学性质,Ehretioside B可能被用于类似的视网膜中具有神经保护和再生特性的研究(Chiou, Li, & Wang, 1994)。

作用机制

Ehretioside B is a bioactive compound found in the genus Ehretia, which is composed of about 150 species mainly distributed in tropical Asia, Africa, Australia, and North America . This compound has been used in traditional and folk medicines to treat various ailments

Target of Action

The genus ehretia, where ehretioside b is found, has shown antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic activities, as well as anti-snake venom property . These activities suggest that Ehretioside B may interact with a variety of biological targets.

Mode of Action

The pharmacological activities of the genus ehretia suggest that ehretioside b may interact with its targets to exert antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic effects .

Biochemical Pathways

The reported pharmacological activities of the genus ehretia suggest that ehretioside b may influence various biochemical pathways related to inflammation, bacterial infection, arthritis, tuberculosis, allergies, and snake venom neutralization .

Result of Action

The reported pharmacological activities of the genus ehretia suggest that ehretioside b may have antioxidant, anti-inflammatory, antibacterial, antiarthritic, antitubercular, and antiallergic effects at the molecular and cellular levels .

Action Environment

It is known that the genus ehretia, where ehretioside b is found, is mainly distributed in tropical asia, africa, australia, and north america . This suggests that Ehretioside B may be adapted to function effectively in these environments.

属性

IUPAC Name |

2-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-14,16-20H,3,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSMXONXCJBJIF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ehretioside B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ehretioside B and where has it been found?

A1: Ehretioside B is a cyclohexene-acetonitrile glycoside. [, ] It was first identified in plants of the Boraginaceae family. It has now been isolated from Semiaquilegia adoxoides (a plant traditionally used as an anticancer treatment in China) [] and, for the first time, from Glechoma longituba. []

Q2: Why is the discovery of Ehretioside B in Semiaquilegia adoxoides significant?

A2: The discovery of Ehretioside B and other cyano-containing compounds in Semiaquilegia adoxoides is noteworthy because these compounds are relatively uncommon. [] Finding six cyano-containing compounds, including Ehretioside B, in this plant suggests it could be a promising source for further research into this class of natural products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)

![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)